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1-(2-Chloropyridin-4-YL)cyclobutan-1-amine
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Overview
Description
1-(2-Chloropyridin-4-YL)cyclobutan-1-amine is a chemical compound with the molecular formula C9H11ClN2 It is a cyclobutane derivative with a pyridine ring substituted at the 2-position with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-4-YL)cyclobutan-1-amine typically involves the reaction of 2-chloropyridine with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclobutanone intermediate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-4-YL)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
1-(2-Chloropyridin-4-YL)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-YL)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)cyclobutan-1-amine: Similar structure but lacks the chlorine atom on the pyridine ring.
1-(3-Chloropyridin-4-yl)cyclobutan-1-amine: Chlorine atom is positioned differently on the pyridine ring.
1-(6-Chloropyridin-2-yl)cyclobutan-1-amine: Chlorine atom is positioned at the 6-position on the pyridine ring.
Uniqueness
1-(2-Chloropyridin-4-YL)cyclobutan-1-amine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may result in distinct chemical and biological properties compared to its analogs .
Biological Activity
1-(2-Chloropyridin-4-YL)cyclobutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound features a cyclobutane ring substituted with a 2-chloropyridine moiety. Its structural formula can be represented as follows:
This structure is significant as the presence of the chloropyridine group may influence its pharmacological properties.
Antitumor Activity
Research has indicated that derivatives of pyridine, including those similar to this compound, exhibit notable antitumor activity. For instance, studies have shown that pyridine-based compounds can inhibit various kinases involved in cancer progression, such as ALK and ROS1, which are crucial in non-small cell lung cancer treatment .
Table 1: Antitumor Activity of Pyridine Derivatives
Antimicrobial Properties
Compounds containing pyridine rings have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that certain pyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Table 2: Antimicrobial Activity
Compound Name | Microbial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
This compound | E. coli | TBD | Current Study |
S. aureus | TBD | Current Study |
Structure-Activity Relationship (SAR)
Understanding the SAR for this compound can provide insights into optimizing its biological activity. Modifications to the chloropyridine group or the cyclobutane structure may enhance potency and selectivity.
Key Findings from SAR Studies
- Chlorine Substitution : The presence of chlorine on the pyridine ring has been shown to increase lipophilicity, potentially enhancing cell membrane permeability.
- Cyclobutane Ring : Variations in the cyclobutane substituents can significantly affect binding affinity to target receptors.
Case Study 1: Inhibition of Kinases
A study focused on the inhibition of specific kinases by pyridine derivatives revealed that compounds similar to this compound showed promising results in inhibiting pathways associated with tumor growth. The data indicated that modifications to the cyclobutane ring could lead to enhanced inhibitory effects on cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyridine derivatives were tested against various bacterial strains. The results demonstrated that certain structural modifications led to increased antimicrobial efficacy, suggesting that this compound could be developed into a potent antimicrobial agent .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11ClN2/c10-8-6-7(2-5-12-8)9(11)3-1-4-9/h2,5-6H,1,3-4,11H2 |
InChI Key |
MKRUROUJBPACEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=NC=C2)Cl)N |
Origin of Product |
United States |
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